molecular formula C12H12F3N3 B11744330 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No.: B11744330
M. Wt: 255.24 g/mol
InChI Key: DUYMGPZIRMAYBD-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a fluorophenylmethylamine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group through halogenation and subsequent substitution reactions. The final step involves the coupling of the pyrazole derivative with the fluorophenylmethylamine under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products. For instance, oxidation reactions may require elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For instance, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-chlorophenyl)methyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C12H12F3N3/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-17-18(11)12(14)15/h1-6,12,16H,7-8H2

InChI Key

DUYMGPZIRMAYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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